molecular formula C6H8FNO3 B12984591 (R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid

(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid

Cat. No.: B12984591
M. Wt: 161.13 g/mol
InChI Key: REWOTYMIMVMZLG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid is a chiral, fluorinated piperidinone derivative intended for research and development purposes. This compound features a carboxylic acid group and a fluorine atom on the same carbon atom of the lactam ring, making it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The specific stereochemistry of the (R)-enantiomer is often critical for selective interactions with biological targets. The 3-carboxypiperidin-2-one scaffold is recognized as a promising structural motif in the design of kinase inhibitors. Scientific literature indicates that analogous compounds based on this core structure have been designed and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is a promising anticancer drug target . The introduction of substituents, such as halogens at the 3-position of the piperidinone ring, has been shown to enhance inhibitory activity against c-Met enzymatic activity and cancer cell proliferation . The presence of the fluorine atom in your compound of interest can influence its electronic properties, metabolic stability, and binding affinity, which are key parameters in optimizing lead compounds. Product Identification:

Properties

Molecular Formula

C6H8FNO3

Molecular Weight

161.13 g/mol

IUPAC Name

(3R)-3-fluoro-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1

InChI Key

REWOTYMIMVMZLG-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@](C(=O)NC1)(C(=O)O)F

Canonical SMILES

C1CC(C(=O)NC1)(C(=O)O)F

Origin of Product

United States

Preparation Methods

Fluorination and Ring Construction

A common approach starts from piperidine derivatives or malonate precursors, followed by selective fluorination at the 3-position. For example, fluorination can be achieved using electrophilic fluorinating agents or via nucleophilic substitution on activated intermediates.

  • One documented method involves the synthesis of methyl 3-fluoro-2-oxo-3-piperidinecarboxylate as an intermediate, which is then hydrolyzed to the acid form.
  • Fluorination is often performed on a protected or activated piperidine ring to ensure regioselectivity and stereoselectivity.

Stereoselective Synthesis and Resolution

  • Enzymatic resolution or chiral catalysts are employed to obtain the (R)-enantiomer with high enantiomeric excess (up to 98% ee reported).
  • Immobilized enzymes such as Candida antarctica lipase B (CAL-B) have been used to selectively hydrolyze esters, enabling separation of enantiomers.
  • Chemical resolution methods using chiral auxiliaries or crystallization techniques are also reported.

Hydrolysis to Carboxylic Acid

  • The methyl or ethyl ester intermediates are hydrolyzed under basic conditions (e.g., KOH in ethanol) to yield the free carboxylic acid.
  • Acidification of the reaction mixture precipitates the acid product, which can be purified by recrystallization.

Catalytic and Reagent Details

  • Catalysts such as palladium complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) are used in coupling steps when aryl or halogenated substituents are introduced.
  • Fluorination reagents include fluorine gas diluted in nitrogen or specialized fluorinating agents.
  • Protective groups and reagents like trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are used to facilitate transformations and protect sensitive groups.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of methyl 3-fluoro-2-oxo-3-piperidinecarboxylate Fluorination of precursor, K2CO3 in water, MeOH 72 Intermediate ester formation
2 Hydrolysis of ester to acid KOH in ethanol, room temperature, 16 h 50 Acid precipitated by acidification
3 Enzymatic resolution Immobilized CAL-B, phosphate buffer, 20°C, 8 h 47 (ee 98%) High enantiomeric purity achieved
4 Purification Recrystallization, washing with TBME and EtOH - Final product as white crystalline solid

Research Findings and Optimization Notes

  • The fluorine atom enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.
  • The stereoselective enzymatic hydrolysis step is critical for obtaining the (R)-enantiomer with high purity and yield.
  • Use of mild hydrolysis conditions prevents decomposition of the sensitive keto and fluorinated centers.
  • Crystallization at low temperatures (-3 °C) with salt addition (NaCl) improves product isolation and purity.
  • Palladium-catalyzed coupling reactions enable the introduction of halogenated aryl groups in related piperidine derivatives, which can be adapted for fluorinated analogs.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Piperidine derivatives, malonate esters
Fluorination Method Electrophilic or nucleophilic fluorination
Catalysts Pd(0) complexes, immobilized lipases
Hydrolysis Conditions KOH in ethanol, room temperature
Enantiomeric Purity Up to 98% ee via enzymatic resolution
Purification Techniques Crystallization, silica gel filtration
Typical Yields 47-76% depending on step
Reaction Times 1-18 hours depending on step
Temperature Range 0 °C to room temperature

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid has been investigated for its potential as an anticancer agent. A study demonstrated that compounds based on a 3-carboxypiperidin-2-one scaffold, which includes this acid, exhibited significant inhibitory effects on the c-Met kinase, a target in cancer therapy. The IC50 values ranged from 8.6 to 81 nM, indicating strong potential for further development as a therapeutic agent against various cancers, including gastric cancer cell lines (MKN45) .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit promising antibacterial activity. In vitro studies have shown that certain derivatives possess significant Gram-positive activity, with minimum inhibitory concentrations (MIC) lower than 0.008 µg/mL against resistant strains of Staphylococcus aureus . This suggests its utility in developing new antibiotics.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical methods, often involving the modification of existing piperidine structures. For instance, a notable synthetic approach involves the palladium-catalyzed annulation of fluorinated piperidines, which enhances the compound's utility in drug discovery .

Intermediates in Drug Development

This compound serves as an important intermediate in the synthesis of several pharmaceutical agents. For example, it is utilized in producing aryl-piperidine carbinols, which are precursors for drugs like paroxetine, an antidepressant . The versatility of this compound in synthesizing bioactive compounds highlights its significance in pharmaceutical chemistry.

Pharmacokinetic Profiles

The pharmacokinetic properties of compounds derived from this compound have been characterized in various studies. For instance, ERD-3111, a compound related to this scaffold, demonstrated favorable pharmacokinetic profiles with low clearance rates and significant oral bioavailability in animal models . Such profiles are crucial for assessing the viability of these compounds as therapeutic agents.

Case Studies

Study Focus Findings
Discovery of Novel c-Met InhibitorsCancer TreatmentFive compounds showed IC50 values between 8.6−81 nM against c-Met kinase; potential for further development .
Antibacterial Activity AssessmentAntibioticsCompounds exhibited MICs <0.008 µg/mL against resistant Gram-positive strains .
Synthesis MethodologyDrug DevelopmentEffective synthesis routes were established for producing derivatives with improved biological activity .

Mechanism of Action

The mechanism of action of ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid and analogous compounds:

Compound Name Molecular Formula Substituents/Ring Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₆H₈FNO₃ 3-Fluoro, 2-oxo, piperidine ring Carboxylic acid, ketone, fluoro 175.13 (calculated) Enhanced electrophilicity, drug design
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ BOC-protected amine, 4-phenyl Carboxylic acid, BOC, phenyl 305.37 Stabilized amine for peptide synthesis
3-Piperidinecarboxylic acid C₆H₁₁NO₂ No substituents Carboxylic acid 129.16 High solubility, basic scaffold
(2R,3R)-1-ethyl-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid C₁₅H₁₉NO₃ 1-Ethyl, 2-(2-methylphenyl), 6-oxo Carboxylic acid, ketone 261.32 Conformational flexibility, ligand studies
(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid C₁₅H₁₉NO₅ Pyrrolidine ring, 3,4-dimethoxyphenyl Carboxylic acid, ketone, methoxy 293.31 Lipophilic interactions, CNS targeting

Key Differences and Implications

  • Fluorine Substituent: The fluorine in the target compound increases polarity and metabolic resistance compared to non-halogenated analogs like 3-piperidinecarboxylic acid .
  • Ring Size : Pyrrolidine derivatives (e.g., ) exhibit higher ring strain but faster pharmacokinetic profiles due to smaller ring size .
  • Protective Groups : The BOC group in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid enhances stability during synthesis but requires deprotection for bioactivity, unlike the inherently reactive fluorine in the target compound .

Biological Activity

(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is substituted with a fluorine atom and a carboxylic acid group. The presence of these functional groups contributes to its biological activity by influencing its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to bind to active sites of enzymes, leading to inhibition or modulation of their activity. For instance, it may inhibit specific dehydrogenases, affecting the cellular redox state and metabolic pathways .
  • Cell Signaling Modulation : It influences key signaling pathways, such as the phosphoinositide-3-kinase (PI3K)-AKT pathway, which is crucial for regulating cell growth, proliferation, and survival .
  • Transport and Distribution : The compound can be transported across cell membranes via amino acid transporters, allowing it to reach various cellular compartments where it exerts its effects .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties against various pathogens. These compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce cytotoxicity in cancer cell lines. For example, the activity was assessed using the A549 human lung cancer cell line, where treatment with specific analogs resulted in significant reductions in cell viability .

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of this compound on c-Met kinase activity, revealing IC50 values in the low nanomolar range for several analogs. This suggests potential applications in targeting cancers associated with c-Met overexpression .
  • Dose-Response Relationships : The biological effects of the compound were assessed across different concentrations in cellular models. Results indicated a dose-dependent response where lower concentrations promoted cellular health while higher doses induced oxidative stress .

Data Tables

Biological Activity IC50 Values (nM) Target
c-Met Inhibition8.6 - 81c-Met Kinase
Antimicrobial ActivityVariesStaphylococcus aureus
Anticancer ActivityVariesA549 Lung Cancer Cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.